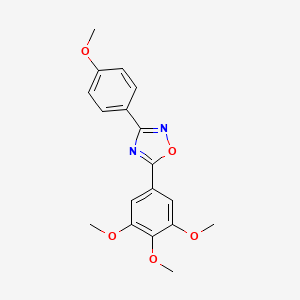

3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

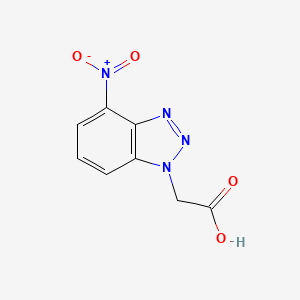

The compound 3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a derivative within the oxadiazole class, known for its potential in various biological activities and chemical properties. Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms.

Synthesis Analysis

The synthesis of oxadiazole derivatives, including this compound, often involves cyclization reactions of appropriate precursors. For example, cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides in acetic anhydride is a common approach. These reactions are typically verified by elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) (Jin et al., 2006).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using spectroscopic methods, such as IR, 1H NMR, and 13C NMR, along with X-ray crystallography for precise structural determination. These methods provide insights into the arrangement of atoms within the molecule and the nature of its chemical bonds (Jin et al., 2006).

Applications De Recherche Scientifique

Antiproliferative Activities

One of the notable applications of oxadiazole derivatives, similar to 3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, is their potent antiproliferative activities against various cancer cell lines. These compounds, particularly 2-(3'-bromophenyl)-5-(3'',4'',5''-trimethoxyphenyl)-2-acetyl-2,3-dihydro-1,3,4-oxadiazoline and others, have shown significant biological potency. They disrupt microtubule dynamics, leading to microtubule loss, the formation of aberrant mitotic spindles, and mitotic arrest in cancer cells, which is a promising avenue for cancer treatment research (Lee et al., 2010).

Corrosion Inhibition

Another significant application of oxadiazole derivatives is in the field of corrosion inhibition. Compounds like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have been evaluated for their efficacy as corrosion inhibitors for mild steel in sulfuric acid media. These studies reveal the excellent performance of oxadiazole derivatives in protecting metals against corrosion, making them valuable in industrial applications, particularly in metal preservation and maintenance (Bouklah et al., 2006).

Photoinduced Electron Transfer

Oxadiazole derivatives have also been explored for their photochemical properties, particularly in the context of photoinduced electron transfer. Research in this area investigates the behavior of oxadiazole compounds under various photoreaction conditions, leading to potential applications in photochemistry and material sciences. Such studies contribute to the development of new materials with specific optical properties (Buscemi et al., 1999).

Antimicrobial and Antioxidant Activities

Moreover, oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown promising results in inhibiting the growth of various microorganisms and in scavenging free radicals, highlighting their potential in pharmaceutical applications for the development of new antimicrobial and antioxidant agents (Dinesha et al., 2014).

Liquid-Crystalline Applications

Additionally, oxadiazole derivatives have been studied for their orientational properties in liquid-crystalline materials. These compounds, when dissolved in liquid-crystalline films, exhibit specific orientational order parameters, suggesting their utility in the development of advanced materials for optoelectronic devices, including OLEDs (Wolarz et al., 2007).

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-21-13-7-5-11(6-8-13)17-19-18(25-20-17)12-9-14(22-2)16(24-4)15(10-12)23-3/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUZSRFPTWZRKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5505052.png)

![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505056.png)

![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)

![5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)

![2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5505127.png)

![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)

![5-[(5-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5505140.png)